

Discovery and history of Benzyl (8-hydroxyoctyl)carbamate

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Compound of Interest

Compound Name: Benzyl (8-hydroxyoctyl)carbamate

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An In-Depth Technical Guide to Benzyl Carbamates: Synthesis, Applications, and Biological Activity

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a specific chemical entity available as a biochemical reagent for research applications.[1] However, detailed public-domain information regarding its specific discovery, developmental history, and unique biological activities is not extensively documented in the reviewed literature. In contrast, the broader class of compounds known as benzyl carbamates has a rich history in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of benzyl carbamates, focusing on their synthesis, use as protecting groups, and the biological activities of notable derivatives.

Synthesis of the Benzyl Carbamate Moiety

The benzyl carbamate functional group is a versatile component in organic chemistry, primarily utilized as a protecting group for amines. The carbobenzyloxy (Cbz or Z) group is introduced to protect an amino group during complex synthetic procedures, such as peptide synthesis.[2]

General Synthetic Protocol

A common method for the preparation of benzyl carbamates involves the reaction of benzyl chloroformate with an amine in the presence of a base. A specific example is the synthesis of benzyl carbamate itself from benzyl chloroformate and ammonia.[2]

Reaction:

Experimental Protocol:

Benzyl chloroformate is added slowly to a cold, concentrated aqueous solution of ammonia with vigorous stirring. The reaction mixture is allowed to stand at room temperature, after which the resulting benzyl carbamate precipitate is filtered, washed with water, and dried.^[2] For purification, recrystallization from toluene is a common procedure.^[2]

Another synthetic route involves the reaction of urea with benzyl alcohol in the presence of a cation exchanger, such as Amberlyst 15 containing nickel, at reflux temperatures.^[3]

Applications in Organic Synthesis

The primary application of the benzyl carbamate group is in the protection of amines. The Cbz group is stable under a variety of reaction conditions but can be readily removed under specific, mild conditions, making it an ideal protecting group.^[4]

Deprotection of Cbz-Amines

The removal of the benzyloxycarbonyl group is typically achieved through catalytic hydrogenation or by treatment with strong acids. Lewis acids can also be employed for the deprotection step.^[5]

Biological and Medicinal Significance of Benzyl Carbamate Derivatives

While information on **Benzyl (8-hydroxyoctyl)carbamate** is sparse, various other benzyl carbamate derivatives have been synthesized and evaluated for a range of biological activities.

Cholinesterase Inhibition

Certain derivatives of benzyl carbamate have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.^[4] This has led to research into their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.^[4] Some derivatives exhibit high selectivity for BChE over AChE.^[4]

Anticancer Activity

Research has also explored the anticancer potential of benzyl carbamate derivatives.^[4] Structural modifications to the benzyl carbamate scaffold have led to compounds with enhanced cytotoxicity against various cancer cell lines.^[4]

Antiviral Activity

A notable recent application of benzyl carbamate derivatives has been in the development of inhibitors for viral proteases. A screening of a legacy collection of cysteine protease inhibitors identified several benzyl carbamate-containing compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro).^{[6][7]}

Compound	Target	IC50 (μM)
1a	SARS-CoV-2 Mpro	0.1601 - 16.42
5a	SARS-CoV-2 Mpro	0.1601 - 16.42
1a	Human Cathepsin L	0.184 - 10.74
1a	SARS-CoV Mpro	0.0732 - 0.8295
5a	MERS-CoV Mpro	0.0732 - 0.8295

Table 1: Inhibitory concentrations (IC50) of select benzyl carbamate derivatives against viral and human proteases. Data extracted from studies on coronavirus Mpro inhibitors.^{[6][7]}

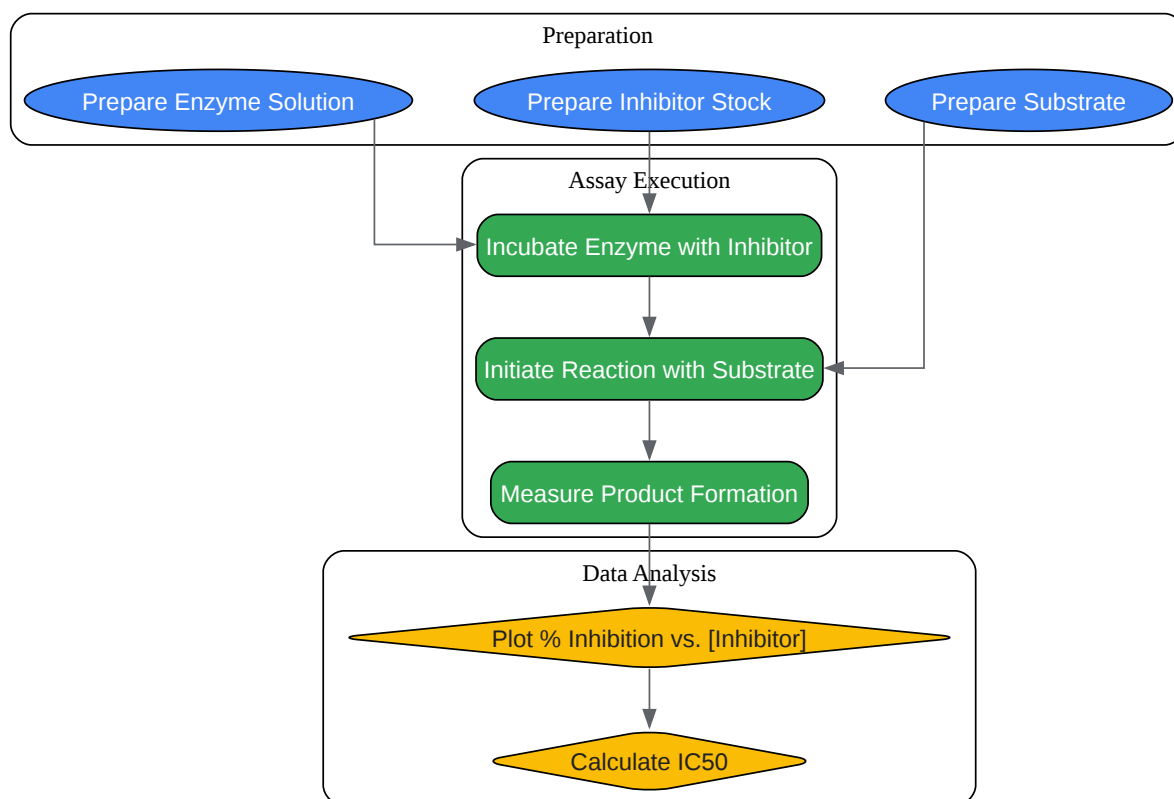
Antitubercular Activity

A series of (3-benzyl-5-hydroxyphenyl)carbamates have been synthesized and shown to possess significant inhibitory activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.^[8]

Experimental Protocols for Biological Assays

Enzyme Inhibition Assay (General Protocol)

Detailed experimental protocols for assessing enzyme inhibition are crucial for drug discovery. The following is a generalized workflow for determining the IC50 of an inhibitor.



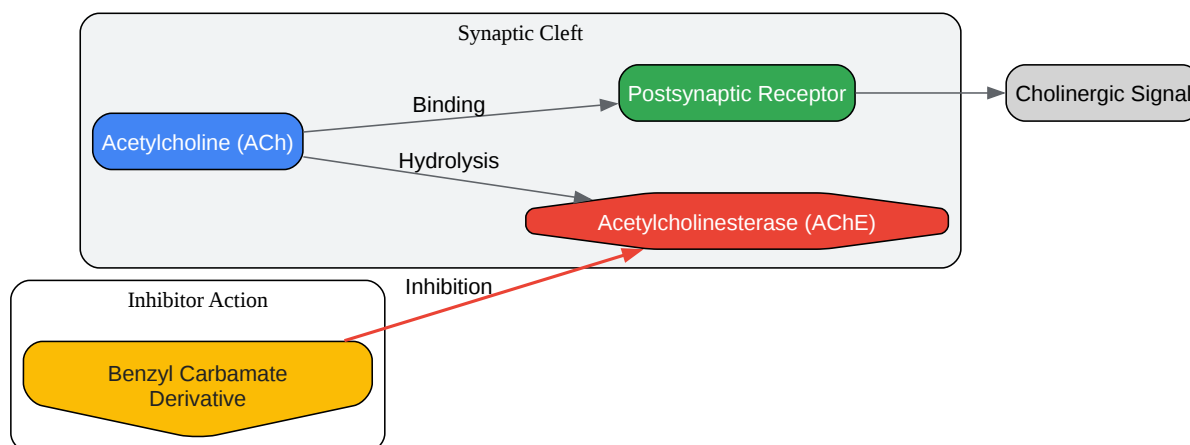
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Caption: Generalized workflow for an enzyme inhibition assay.

Signaling Pathways

The mechanism of action for many benzyl carbamate derivatives involves the inhibition of specific enzymes, thereby interrupting critical biological pathways. For instance, the inhibition of

cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission.



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Caption: Inhibition of Acetylcholinesterase by a Benzyl Carbamate Derivative.

Conclusion

While the specific history and discovery of **Benzyl (8-hydroxyoctyl)carbamate** remain elusive in the broader scientific literature, the benzyl carbamate scaffold is a cornerstone in synthetic and medicinal chemistry. Its role as a versatile protecting group for amines is well-established. Furthermore, derivatives of benzyl carbamate have demonstrated significant potential as therapeutic agents, with activities spanning cholinesterase inhibition, anticancer effects, and antiviral properties, particularly as inhibitors of the SARS-CoV-2 Mpro. Future research may yet uncover the specific biological relevance of the 8-hydroxyoctyl substitution, but for now, the broader class of benzyl carbamates continues to be a fruitful area of investigation for drug development professionals.

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